molecular formula C6H5BrN2O B8593882 (Z)-6-bromonicotinaldehyde oxime

(Z)-6-bromonicotinaldehyde oxime

Cat. No. B8593882
M. Wt: 201.02 g/mol
InChI Key: IVSAHTRJJZZEPR-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Add hydroxylamine hydrochloride (1.494 g, 21.504 mmol) and a solution of NaHCO3 (2.71 g, 32.256 mmol) in water (15 mL) to a solution of 2-bromo-5-formyl-pyridine (2 g, 10.752 mmol, prepared by following the procedure described in J. Org. Chem. 2004, 69, 250-262) in absolute ethanol (100 mL). Stir the mixture at room temperature for 2 h. Concentrate in vacuo and partition the residue between EtOAc and water. Extract the aqueous phase with EtOAc. Dry the combined organic extracts over Na2SO4, filter and concentrate in vacuo. Purify the crude mixture by chromatography on silica gel eluting with hexane and hexane/EtOAc (9:1, 4:1) to afford the desired intermediate as a solid (1.362 g, 63%).
Quantity
1.494 g
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].C([O-])(O)=O.[Na+].[Br:9][C:10]1[CH:15]=[CH:14][C:13]([CH:16]=O)=[CH:12][N:11]=1>O.C(O)C>[Br:9][C:10]1[CH:15]=[CH:14][C:13]([CH:16]=[N:2][OH:3])=[CH:12][N:11]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1.494 g
Type
reactant
Smiles
Cl.NO
Step Two
Name
Quantity
2.71 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=C(C=C1)C=O
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
partition the residue between EtOAc and water
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous phase with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic extracts over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify the crude mixture by chromatography on silica gel eluting with hexane and hexane/EtOAc (9:1, 4:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=NC=C(C=C1)C=NO
Measurements
Type Value Analysis
AMOUNT: MASS 1.362 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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